molecular formula C10H11NO3 B8376267 4-Oxo-5-(pyridin-2-yl)pentanoic acid

4-Oxo-5-(pyridin-2-yl)pentanoic acid

Cat. No.: B8376267
M. Wt: 193.20 g/mol
InChI Key: XPQLEHBHHISJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-5-(pyridin-2-yl)pentanoic acid is a heterocyclic carboxylic acid derivative featuring a pyridine ring at the fifth carbon of a pentanoic acid backbone, with a ketone group at the fourth position. This structural motif is critical for its biological interactions, particularly in antimicrobial and enzyme inhibition applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-oxo-5-pyridin-2-ylpentanoic acid

InChI

InChI=1S/C10H11NO3/c12-9(4-5-10(13)14)7-8-3-1-2-6-11-8/h1-3,6H,4-5,7H2,(H,13,14)

InChI Key

XPQLEHBHHISJCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(=O)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 4-oxo-pentanoic acid derivatives, highlighting substituent variations and their impacts:

Compound Name Substituent/Modification Key Structural Features Biological Activity References
4-Oxo-5-(pyridin-4-ylmethylidene)pentanoic acid (5b) Pyridin-4-ylmethylidene, thiazolidinone-thione Extended conjugation via exocyclic double bond Antimicrobial (in vitro)
IDN-6556 2,3,5,6-Tetrafluorophenoxy, tert-butyl group Liver-targeted caspase inhibition Antiapoptotic, antifibrotic
THPA (Pan-caspase inhibitor) Tetrafluorophenoxy, dihydrobenzo[d][1,4]dioxin Multisubstituted, bulky aromatic groups ROS scavenging, antiapoptotic
4-Oxo-5-(O-β-D-glucopyranosyl)pentanoic acid Glycosylation at C5 Natural product with sugar moiety Isolated from Ranunculus ternatus
2-[(5Z)-5-(4-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid 4-Hydroxybenzylidene, thiazolidinone-thione Planar aromatic system with hydrogen bonding Synthetic intermediate

Key Observations :

  • Pyridine Position: Pyridin-2-yl vs. pyridin-4-yl substitutions influence electronic properties and binding interactions.
  • Substituent Effects: Bulky groups (e.g., tetrafluorophenoxy in IDN-6556) enhance metabolic stability and tissue targeting , whereas glycosylation (e.g., in ) increases hydrophilicity and natural product compatibility.
Physicochemical Properties
  • Thermal Stability : Derivatives with aromatic substituents (e.g., pyridin-4-ylmethylidene in 5b) exhibit higher melting points (>200°C), correlating with extended conjugation and crystallinity .
  • Synthetic Accessibility: Knoevenagel condensation (used in ) and solid-phase peptide synthesis (used in ) are common methods, with yields varying from 32.5% (5a) to >95% purity (IDN-6556) .

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